2,3-Difluoro-6-nitrobenzenesulfonamide

Organic Synthesis Purification Process Chemistry

Ensure precision in your sulfonamide-based inhibitor research with this specific 2,3-difluoro-6-nitro building block. Unlike generic isomers, this precise substitution pattern dictates target binding affinity and metabolic stability in CA IX/XII inhibitor design. Commercially available at 98% purity, it is a verified intermediate for synthesizing cleavable photoaffinity linkers and novel agrochemicals. The electron-withdrawing nitro and fluorine groups enable reliable sequential derivatization via reduction and nucleophilic aromatic substitution. Avoid failed syntheses caused by using 5-nitro or 4-nitro regioisomers.

Molecular Formula C6H4F2N2O4S
Molecular Weight 238.17 g/mol
Cat. No. B13625307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-nitrobenzenesulfonamide
Molecular FormulaC6H4F2N2O4S
Molecular Weight238.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)F)F
InChIInChI=1S/C6H4F2N2O4S/c7-3-1-2-4(10(11)12)6(5(3)8)15(9,13)14/h1-2H,(H2,9,13,14)
InChIKeyFTCPDOGKRVCSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-6-nitrobenzenesulfonamide: A High-Purity Fluorinated Sulfonamide Building Block for Specialty Synthesis


2,3-Difluoro-6-nitrobenzenesulfonamide (CAS 1249934-07-3) is an aromatic sulfonamide derivative with the molecular formula C6H4F2N2O4S and a molecular weight of 238.17 g/mol. Its structure features a benzenesulfonamide core with a nitro group at the 6-position and fluorine atoms at the 2- and 3-positions. This unique substitution pattern imparts distinct electronic and steric properties compared to other fluorinated nitrobenzenesulfonamide regioisomers . Commercially, the compound is available at high purity levels of 97-98% from specialty chemical suppliers, making it a valuable intermediate for pharmaceutical research and organic synthesis applications .

Why 2,3-Difluoro-6-nitrobenzenesulfonamide Cannot Be Replaced by Common Analogs in Critical Synthetic Pathways


Fluorinated nitrobenzenesulfonamides are not interchangeable building blocks. The precise positioning of fluorine and nitro substituents on the benzene ring dictates the compound's reactivity, electronic properties, and biological target interactions . The 2,3-difluoro-6-nitro substitution pattern in this compound creates a distinct electronic environment that influences nucleophilic aromatic substitution rates and hydrogen-bonding capabilities compared to regioisomers like 2,3-difluoro-5-nitrobenzenesulfonamide or 2,6-difluoro-4-nitrobenzenesulfonamide . Furthermore, the combination of electron-withdrawing fluorine and nitro groups in this specific arrangement confers a predicted density and boiling point that differ from closely related analogs, impacting formulation and purification strategies . Substituting a generic sulfonamide without verifying the substitution pattern can lead to failed reactions, altered selectivity, or compromised biological activity in downstream applications.

Quantitative Differentiation: 2,3-Difluoro-6-nitrobenzenesulfonamide vs. Key Regioisomeric Analogs


Boiling Point Differentiation: 2,3-Difluoro-6-nitro vs. 2,3-Difluoro-5-nitro Regioisomer

The 6-nitro regioisomer (2,3-difluoro-6-nitrobenzenesulfonamide) exhibits a significantly higher predicted boiling point compared to its 5-nitro analog, which can be leveraged for separation and purification in synthetic workflows. The 6-nitro compound has a predicted boiling point of 428.1±55.0 °C, whereas the 5-nitro isomer has a predicted boiling point of 417.1±55.0 °C, representing a difference of approximately 11 °C .

Organic Synthesis Purification Process Chemistry

Density and Purity Specifications: Comparative Availability and Quality Metrics

Commercial availability and purity specifications differ among fluorinated nitrobenzenesulfonamide regioisomers. The target compound, 2,3-difluoro-6-nitrobenzenesulfonamide, is offered with a minimum purity specification of 97% (AKSci) or 98% (CymitQuimica, Chemscene) . In contrast, the 4,5-difluoro-2-nitrobenzenesulfonamide analog is available with a minimum purity specification of 95% . The target compound also has a predicted density of 1.717±0.06 g/cm³, which is identical to the predicted density of the 2,3-difluoro-5-nitro regioisomer, indicating that other physical properties beyond density must be used for differentiation .

Procurement Quality Control Analytical Chemistry

Electronic and Steric Influence: Impact on Reactivity in Nucleophilic Aromatic Substitution

The specific 2,3-difluoro-6-nitro substitution pattern on the benzenesulfonamide scaffold creates a unique electronic environment due to the combined electron-withdrawing effects of the ortho-fluorine, meta-fluorine, and para-nitro groups relative to the sulfonamide moiety. This arrangement influences the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions and its potential as a hydrogen-bond donor/acceptor in biological target engagement . While quantitative kinetic data directly comparing this specific isomer to all regioisomers are not available in the primary literature, the distinct substitution pattern is a recognized driver of differential reactivity in sulfonamide-based inhibitor design, where fluorine and nitro group placement is critical for modulating enzyme inhibition potency and isoform selectivity [1].

Medicinal Chemistry Chemical Biology Synthetic Methodology

Optimal Research and Industrial Application Scenarios for 2,3-Difluoro-6-nitrobenzenesulfonamide


Medicinal Chemistry: Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors

The compound serves as a key intermediate for synthesizing fluorinated benzenesulfonamide-based inhibitors of carbonic anhydrase (CA) isoforms. The 2,3-difluoro-6-nitro substitution pattern is a critical structural motif in the design of selective inhibitors targeting tumor-associated CA IX and CA XII, as the precise positioning of fluorine and nitro groups influences binding affinity and selectivity over off-target isoforms [1]. The high purity (97-98%) of the commercially available compound minimizes impurities that could confound biological assay results .

Organic Synthesis: A Versatile Building Block for Complex Fluorinated Molecules

This compound is employed as a versatile building block in multi-step organic syntheses. The presence of both fluorine atoms and a nitro group allows for sequential functionalization. The nitro group can be reduced to an amine for further derivatization, while the fluorine atoms can participate in nucleophilic aromatic substitution reactions to introduce diverse substituents, enabling the construction of complex molecular architectures with tailored properties . The distinct boiling point (428.1±55.0 °C) compared to its 5-nitro isomer can be leveraged for purification by distillation .

Chemical Biology: Development of Photoaffinity Probes and Cleavable Linkers

Nitrobenzenesulfonamides are established scaffolds for photoaffinity probes and cleavable linkers in chemical biology. The 2,3-difluoro-6-nitrobenzenesulfonamide can be incorporated into probes for target identification and validation studies. The nitrobenzenesulfonamide moiety can be cleaved under mild conditions (e.g., with 2-mercaptoethanol), allowing for the selective release of captured biomolecules for downstream analysis . The unique substitution pattern of this compound may offer distinct cleavage kinetics or linker properties compared to other nitrobenzenesulfonamide analogs.

Agrochemical Research: Synthesis of Novel Herbicides and Fungicides

Fluorinated sulfonamide derivatives are increasingly explored in agrochemical research for their herbicidal and fungicidal activities [2]. The 2,3-difluoro-6-nitrobenzenesulfonamide scaffold can be used as a starting point for synthesizing novel crop protection agents. The electron-withdrawing fluorine and nitro groups can enhance the metabolic stability and bioavailability of the resulting agrochemical candidates, while the sulfonamide moiety can serve as a key pharmacophore for target enzyme inhibition [3].

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